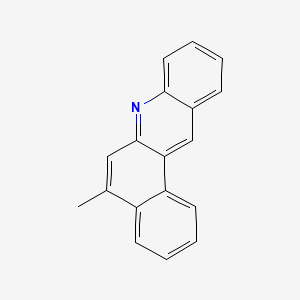
2-Methyldodecyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldodecyl acrylate is an organic compound with the molecular formula C16H30O2. It is an ester derived from acrylic acid and 2-methyldodecanol. This compound is part of the acrylate family, which is known for its wide range of applications in various industries, including adhesives, coatings, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyldodecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyldodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with 2-methyldodecanol in the presence of a base like triethylamine can be carried out in a tubular reactor, achieving high conversion rates and minimizing unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyldodecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Esterification and Transesterification: It can react with alcohols to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form acrylic acid and 2-methyldodecanol.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-methyldodecanol
Wissenschaftliche Forschungsanwendungen
2-Methyldodecyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It is employed in the development of biomaterials and drug delivery systems.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: It is utilized in the production of high-performance coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of 2-methyldodecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks provide mechanical strength and chemical resistance to the materials in which it is used. The molecular targets and pathways involved include the interaction of the acrylate group with initiators and catalysts, leading to the formation of polymer chains .
Vergleich Mit ähnlichen Verbindungen
- Dodecyl methacrylate
- Lauryl methacrylate
- 2-Ethylhexyl acrylate
- Methyl acrylate
Comparison: 2-Methyldodecyl acrylate is unique due to its specific alkyl chain length and branching, which impart distinct properties such as lower glass transition temperature and improved flexibility compared to other acrylates like methyl acrylate and 2-ethylhexyl acrylate. This makes it particularly suitable for applications requiring flexibility and durability .
Eigenschaften
CAS-Nummer |
93804-49-0 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
2-methyldodecyl prop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-15(3)14-18-16(17)5-2/h5,15H,2,4,6-14H2,1,3H3 |
InChI-Schlüssel |
DTXCLQMVQDIXOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



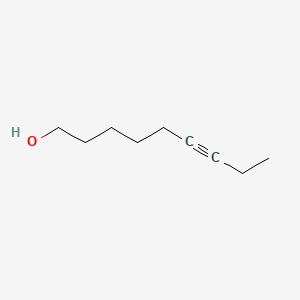
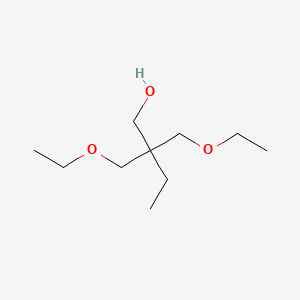
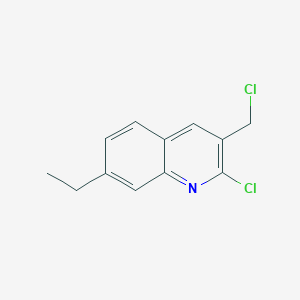
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)

![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
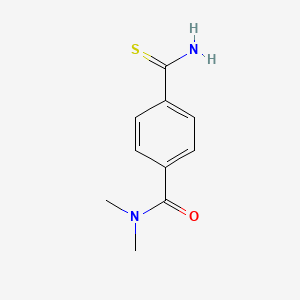
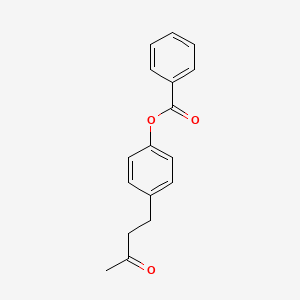
![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)

